3-Bromo-5-fluoropyridine 1-oxide
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Overview
Description
3-Bromo-5-fluoropyridine 1-oxide is an organic compound with the molecular formula C5H3BrFNO It is a derivative of pyridine, where the pyridine ring is substituted with bromine at the third position, fluorine at the fifth position, and an oxide group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoropyridine 1-oxide typically involves the oxidation of 3-Bromo-5-fluoropyridine. One common method is the use of hydrogen peroxide in the presence of a catalyst to introduce the oxide group. The reaction conditions often include a solvent such as acetonitrile and a temperature range of 0-25°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to maximize efficiency and yield. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluoropyridine 1-oxide undergoes various types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxides.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetonitrile, catalysts.
Reduction: Sodium borohydride, ethanol.
Substitution: Sodium methoxide, methanol.
Major Products Formed
Oxidation: Higher oxides of pyridine.
Reduction: 3-Bromo-5-fluoropyridine.
Substitution: Derivatives with different functional groups replacing bromine or fluorine.
Scientific Research Applications
3-Bromo-5-fluoropyridine 1-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoropyridine 1-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms, along with the oxide group, allows the compound to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-fluoropyridine: Lacks the oxide group, making it less reactive in certain oxidation reactions.
5-Fluoropyridine: Lacks both the bromine and oxide groups, resulting in different chemical properties and reactivity.
3-Bromo-2-fluoropyridine: Substitution pattern differs, leading to variations in reactivity and applications.
Uniqueness
3-Bromo-5-fluoropyridine 1-oxide is unique due to the presence of both bromine and fluorine atoms along with an oxide group on the pyridine ring. This combination of substituents imparts distinct chemical properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-bromo-5-fluoro-1-oxidopyridin-1-ium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFNO/c6-4-1-5(7)3-8(9)2-4/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZIFJRCUWEXGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=[N+](C=C1Br)[O-])F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682429 |
Source
|
Record name | 3-Bromo-5-fluoro-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221793-60-7 |
Source
|
Record name | Pyridine, 3-bromo-5-fluoro-, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221793-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-fluoro-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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